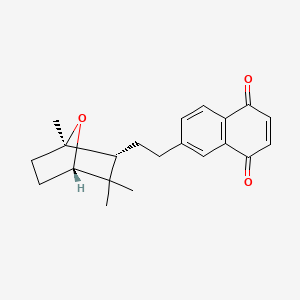

Cordiaquinone J

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H24O3 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

6-[2-[(1R,2R,4S)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptan-2-yl]ethyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C21H24O3/c1-20(2)18(21(3)11-10-19(20)24-21)9-5-13-4-6-14-15(12-13)17(23)8-7-16(14)22/h4,6-8,12,18-19H,5,9-11H2,1-3H3/t18-,19+,21-/m1/s1 |

InChI Key |

ZTWALEDNTBGZIQ-SVFBPWRDSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](O1)C([C@H]2CCC3=CC4=C(C=C3)C(=O)C=CC4=O)(C)C |

Canonical SMILES |

CC1(C2CCC(C1CCC3=CC4=C(C=C3)C(=O)C=CC4=O)(O2)C)C |

Synonyms |

cordiaquinone J |

Origin of Product |

United States |

Occurrence and Phytochemical Investigations of Cordiaquinone J

Natural Distribution of Cordiaquinone J in the Plant Kingdom

Quinones, including meroterpenoid quinones like this compound, are a diverse class of natural products found in plants, fungi, algae, and bacteria. rhhz.net Within the plant kingdom, they are present in various families. researchgate.net Meroterpenoid quinones are particularly notable in the genus Cordia. rhhz.netnih.gov

Specific Cordia Species as Primary Sources (e.g., Cordia leucocephala)

The genus Cordia (Boraginaceae family) is a well-recognized source of quinones, with meroterpenoid quinones being the predominant type found in most species. rhhz.netnih.govkib.ac.cn this compound has been specifically isolated from certain Cordia species. A primary source identified for this compound is Cordia leucocephala. thieme-connect.comthieme-connect.comrhhz.netscielo.br It has also been reported as being isolated from Cordia polycephala. scielo.brscielo.br Approximately 70 quinones have been isolated from twenty-two Cordia species, with meroterpenoid quinones present in 22 of these species. rhhz.netnih.gov

Table 1: Cordia Species Reported to Contain this compound

| Species | Reference |

| Cordia leucocephala | thieme-connect.comthieme-connect.comrhhz.netscielo.br |

| Cordia polycephala | scielo.brscielo.br |

Note: This table is intended to be interactive in a suitable digital format.

Distribution within Plant Tissues (e.g., Roots)

The occurrence of meroterpenoid quinones in Cordia species appears to be largely concentrated in specific plant tissues. Research indicates that these compounds are predominantly found in the roots. rhhz.netnih.govscielo.brscielo.br While rarely found in trunk wood, their presence is primarily limited to the roots. scielo.br Phytochemical studies of different parts of Cordia species, including roots, stem barks, heartwood, wood, and leaves, have led to the isolation of various quinone skeletons, with most being isolated from root extracts. rhhz.netnih.gov

Methodologies for Extraction and Primary Isolation of Cordiaquinones

The isolation and purification of natural products like Cordiaquinones from plant matrices involve several steps, typically starting with extraction followed by various separation techniques. ijbsac.org

Solvent-Based Extraction Protocols

Conventional extraction methods for meroterpenoids from plant material often involve maceration followed by extraction using organic solvents or their aqueous mixtures. rhhz.netnih.gov Common solvents employed in the extraction of Cordiaquinones from Cordia species include methanol (B129727), aqueous methanol (80%), ethanol (B145695), aqueous ethanol (70–95%), ethyl acetate, and petroleum ether. rhhz.netnih.gov For instance, dried and powdered roots of Cordia leucocephala have been extracted with hexane (B92381) and subsequently with a 70% aqueous ethanol solution. scielo.br Another study on Cordia polycephala roots utilized hexane extraction at room temperature. scielo.brscielo.br Liquid-liquid extraction is also commonly used to fractionate crude extracts, employing solvents such as hexane, chloroform (B151607) or dichloromethane, ethyl acetate, and butanol. rhhz.netnih.govresearchgate.net

Table 2: Examples of Solvents Used in the Extraction of Cordiaquinones

| Solvent | Application | Reference |

| Methanol | Maceration/Extraction | rhhz.netnih.gov |

| Aqueous Methanol (80%) | Maceration/Extraction | rhhz.netnih.gov |

| Ethanol | Maceration/Extraction | rhhz.netnih.gov |

| Aqueous Ethanol (70–95%) | Maceration/Extraction | rhhz.netnih.gov |

| Ethyl Acetate | Maceration/Extraction | rhhz.netnih.gov |

| Petroleum Ether | Maceration/Extraction | rhhz.netnih.gov |

| Hexane | Extraction/Fractionation | rhhz.netnih.govscielo.brscielo.brscielo.br |

| Chloroform | Fractionation | rhhz.netnih.govresearchgate.net |

| Dichloromethane | Fractionation | rhhz.netnih.govresearchgate.net |

| Butanol | Fractionation | rhhz.netnih.govresearchgate.net |

| Aqueous Ethanol (70%) | Extraction | scielo.br |

Note: This table is intended to be interactive in a suitable digital format.

Chromatographic Separation Techniques for Purification

Chromatography is a fundamental technique for the separation and purification of compounds from complex mixtures, such as plant extracts. ijprajournal.comjackwestin.com Various chromatographic methods have been applied to purify Cordiaquinones. Silica (B1680970) gel column chromatography is a common technique, utilizing solvent systems like n-hexane–ethyl acetate, n-hexane–acetone, cyclohexane-dichloromethane-methanol gradients, petroleum ether, ethyl acetate, isooctane-ethyl acetate–methanol, and ethyl acetate–methanol. rhhz.netnih.govresearchgate.net Other methods include Sephadex LH-20 column chromatography with solvent systems such as dichloromethane-methanol (1:1), chloroform–methanol (3:2), and methanol. rhhz.netnih.govresearchgate.net MCI gel CHP20P column chromatography using water–methanol (20–100%) and methanol–water (60–100%) gradients has also been reported. rhhz.netnih.govresearchgate.net For higher purity, preparative high-performance liquid chromatography (RP-HPLC) is employed, often with mobile phases like acetonitrile—0.01% trifluoroacetic acid, acetonitrile–water, and methanol–water. rhhz.netnih.govresearchgate.net

Table 3: Examples of Chromatographic Techniques and Mobile Phases for Cordiaquinone Purification

| Chromatographic Technique | Stationary Phase (Typical) | Mobile Phase Examples | Reference |

| Silica Gel Column Chromatography | Silica Gel | n-Hexane–ethyl acetate, n-hexane–acetone, Cyclohexane-dichloromethane-methanol, etc. | rhhz.netnih.govresearchgate.net |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Dichloromethane-methanol (1:1), Chloroform–methanol (3:2), Methanol | rhhz.netnih.govresearchgate.net |

| MCI gel CHP20P Column Chromatography | MCI gel CHP20P | Water–methanol (20–100%), Methanol–water (60–100%) | rhhz.netnih.govresearchgate.net |

| RP-HPLC | C18 (Typical) | Acetonitrile—0.01% trifluoroacetic acid, Acetonitrile–water, Methanol–water | rhhz.netnih.govresearchgate.net |

Note: This table is intended to be interactive in a suitable digital format.

Elucidation of Cordiaquinone J Stereochemistry and Absolute Configuration

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, HRMS)

The primary methods employed for the structural elucidation of Cordiaquinone J, as with other natural products of similar complexity, involve extensive spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments, plays a crucial role in mapping the carbon-carbon and carbon-hydrogen frameworks and identifying functional groups. nih.govresearchgate.netscielo.brscielo.brnih.govrhhz.netresearchgate.netscielo.brscielo.brscielo.br Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental in assigning proton and carbon signals and establishing connectivity within the molecule. researchgate.netscielo.brscielo.brresearchgate.net

High-resolution mass spectrometry (HRMS), including techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is essential for determining the precise molecular formula of this compound. researchgate.netscielo.brscielo.br This provides crucial information about the elemental composition, which, when combined with NMR data, helps in proposing a plausible chemical structure. Other mass spectrometry methods such as Electron Ionization (EI) and Desorption/Chemical Ionization (D/CI) mass spectrometry have also been utilized in the characterization of cordiaquinones. nih.govresearchgate.net

While detailed spectroscopic data tables specifically for this compound from isolation studies were not extensively available in the provided snippets, research on related cordiaquinones like Cordiaquinone N and O highlights the typical data obtained, including characteristic ¹H and ¹³C NMR chemical shifts and coupling constants, which are indicative of specific structural features such as the naphthoquinone core and the terpenoid side chain. scielo.brscielo.br

Determination of Relative and Absolute Stereochemistry

Determining the relative stereochemistry of this compound involves analyzing spatial relationships between different parts of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) is a key 2D NMR technique used for this purpose. scielo.brscielo.brresearchgate.net NOESY correlations indicate protons that are spatially close to each other, regardless of their connectivity through bonds. By observing these correlations, the relative orientation of substituents on chiral centers or across rigid ring systems can be deduced. For instance, NOESY experiments were instrumental in establishing the relative stereochemistry of other cordiaquinones by showing correlations between axial protons. scielo.brresearchgate.net

The absolute configuration of this compound, which describes the precise 3D arrangement of atoms in space, has been confirmed through synthetic endeavors. researchgate.netdntb.gov.uapublish.csiro.au Chemical synthesis of natural products with defined stereochemistry allows for the confirmation of the absolute configuration by comparing the spectroscopic data and optical rotation of the synthetic compound with those of the naturally isolated product. researchgate.netdntb.gov.uapublish.csiro.au The synthesis of this compound, often as part of studies involving the synthesis of multiple cordiaquinones, has been reported, providing definitive evidence for its absolute stereochemistry. researchgate.netdntb.gov.uapublish.csiro.aunih.govdntb.gov.uaacs.orgacs.orgacs.org The observation of optical activity, as indicated by the designation (+)-Cordiaquinone J in some studies, further supports the existence of a specific enantiomer and thus a defined absolute configuration. researchgate.netresearchgate.netnih.govrhhz.netresearchgate.net

Stereochemical Comparisons within the Cordiaquinone Family

Cordiaquinones represent a family of meroterpenoid naphthoquinones isolated from various Cordia species. acs.orgresearchgate.net While sharing a common naphthoquinone core, they differ in their terpenoid side chains and the stereochemical features within these chains. Studies involving the synthesis of multiple cordiaquinones, such as B, C, J, and K, have provided insights into their potential biosynthetic pathways and the stereochemical relationships among them. researchgate.netnih.govacs.orgacs.orgacs.org

Chemical Synthesis and Derivatization Strategies for Cordiaquinone J

Total Synthesis Approaches of Cordiaquinone J

Total synthesis of this compound has been achieved through different strategies, often involving a sequence of key transformations to assemble the merosesquiterpenoid framework and the naphthoquinone moiety fishersci.sefishersci.canih.govsigmaaldrich.comnih.govubaya.ac.idthegoodscentscompany.com. These approaches provide access to this compound and enable the study of its chemical behavior and the preparation of related compounds.

Bioinspired Synthetic Pathways

Several syntheses of this compound, along with other cordiaquinones like B, C, and K, have been developed based on proposed bioinspired scenarios fishersci.sefishersci.canih.govsigmaaldrich.comsigmaaldrich.comnih.govnih.govuni.luresearchgate.net. These pathways often involve the cyclization of terpenoid precursors and the formation of the naphthoquinone system.

Acid-catalyzed cyclization of suitable epoxy terpenoids is a key step in bioinspired routes towards cordiaquinones, including this compound fishersci.sefishersci.canih.govsigmaaldrich.comnih.govsigmaaldrich.comthegoodscentscompany.com. This transformation is envisioned to mimic a crucial step in the natural biosynthesis. Studies have shown that catalysts such as zeolite NaY can promote the selective monocyclization of epoxy polyene terpenoids, leading to intermediates relevant to the synthesis of Cordiaquinones J and K fishersci.senih.govnih.govsigmaaldrich.com. For example, the acid-catalyzed cyclization of an (E)-configured epoxide derived from trans,trans-farnesol has been explored as a route to precursors of this compound fishersci.senih.gov.

Another significant transformation in bioinspired and total synthesis approaches is the Diels-Alder reaction between a diene and a benzoquinone derivative, often followed by oxidation to establish the naphthoquinone system fishersci.sefishersci.canih.govsigmaaldrich.comsigmaaldrich.comnih.govnih.govsigmaaldrich.comresearchgate.net. This cycloaddition allows for the convergent assembly of parts of the this compound structure. A specific example involves the reaction of a bicyclic ether intermediate with benzoquinone in the presence of activated MnO2 to afford racemic this compound fishersci.se.

The bioinspired synthesis of this compound typically starts from readily available precursors. trans,trans-farnesol has been utilized as a starting material, undergoing a series of transformations to introduce the necessary functional groups and build the carbon skeleton fishersci.sefishersci.canih.govsigmaaldrich.comsigmaaldrich.comnih.govsigmaaldrich.com. Epoxy terpenoids, such as the (E)-configured epoxide derived from trans,trans-farnesol, serve as crucial intermediates that undergo acid-catalyzed cyclization fishersci.sefishersci.canih.govsigmaaldrich.comnih.govsigmaaldrich.com. Benzoquinone acts as a key dienophile in the oxidative Diels-Alder reaction, providing the naphthoquinone core of this compound fishersci.sefishersci.canih.govsigmaaldrich.comsigmaaldrich.comnih.govresearchgate.netuni.lunih.gov.

Oxidative Diels-Alder Reactions

Strategic Application of Key Synthetic Transformations (e.g., Suzuki-Miyaura Coupling)

Beyond bioinspired routes, other strategic synthetic transformations have been employed in the total synthesis of this compound. The Suzuki-Miyaura coupling, specifically B-alkyl Suzuki-Miyaura coupling, has been highlighted as a versatile method for constructing the carbon framework of meroterpenoids like this compound and K nih.govnih.govubaya.ac.idthegoodscentscompany.com. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between organoboranes and organic halides or triflates, offering a powerful tool for assembling complex molecules.

Chemical Derivatization for Enhanced Research Utility

Chemical derivatization plays a significant role in natural product research, particularly for compounds like this compound, to facilitate their analysis, characterization, and further study. Derivatization involves chemically modifying a compound to introduce new functional groups or alter existing properties, thereby enhancing its suitability for various research techniques and applications.

One primary application of chemical derivatization in the study of Cordia quinones, including this compound, has been in structural elucidation. Early studies on Cordiaquinones A and B, for instance, utilized chemical derivatization reactions as part of the process to determine their structures, alongside spectroscopic methods such as high field 1H NMR spectroscopy and mass spectrometry. nih.gov Similarly, the structural elucidation of other isolated quinones from Cordia species has been achieved through a combination of spectroscopic analyses (1D and 2D NMR, MS), X-ray crystallographic analysis, and chemical derivatization reactions. fishersci.ca This type of derivatization is crucial for confirming the presence and position of specific functional groups or for breaking down the molecule into smaller, more easily analyzed fragments, thus aiding in the complete and accurate determination of complex chemical structures like that of this compound.

Beyond structural analysis, chemical derivatization can be employed to improve various physicochemical properties of a compound for enhanced research utility. For chromatographic analysis, particularly techniques like HPLC, derivatization can enhance the detectability of analytes that have low UV absorption or lack a suitable chromophore or fluorophore. wikidata.org By introducing a strong chromophore or fluorophore through derivatization, researchers can significantly increase the sensitivity of detection. wikidata.orgnih.gov While general principles of derivatization for improved detection in chromatography are well-established wikidata.orgnih.gov, specific detailed research findings on the application of such derivatization strategies to this compound for enhanced detection in chromatographic analysis were not available in the consulted literature.

Proposed Biosynthetic Pathways of Cordiaquinone J

General Biogenesis of Quinones from Cordia Species

Quinones are a diverse class of natural products found in plants, fungi, algae, and bacteria. nih.govresearchgate.net In Cordia species, meroterpenoid quinones are the principal type isolated and are considered chemotaxonomic markers for the genus. nih.gov The biosynthesis of quinones in plants can occur via different metabolic pathways utilizing diverse precursors, including those from the acetate-polymalonate, aromatic amino acid, shikimic acid-o-succinoylbenzoic acid, and mevalonic acid pathways. nih.govresearchgate.net While the biosynthesis of quinones from Cordia species is not yet fully understood, proposed pathways suggest they originate from the combination of geranyl pyrophosphate and an aromatic precursor unit. nih.govresearchgate.netkib.ac.cn This is followed by oxidative cyclization steps. nih.govresearchgate.net

Hypothesized Precursors and Early Stage Metabolites

Based on the meroterpenoid nature of Cordiaquinone J, its biosynthesis is hypothesized to involve precursors from both the terpenoid and aromatic pathways. The terpenoid component is likely derived from geranyl pyrophosphate (GPP). nih.govresearchgate.netkib.ac.cn The aromatic precursor unit is also crucial, although its exact identity can vary among different quinones. For instance, it has been suggested that alkannin, another quinone found in the Boraginaceae family (which includes Cordia), could be biosynthesized from p-hydroxybenzoic acid and mevalonate (B85504). researchgate.net The isolation of compounds like cordiachromene A from C. alliodora suggests the involvement of geranylphenol as a precursor for some Cordia compounds. researchgate.net

Role of Geranyl Pyrophosphate and Aromatic Precursor Units

Geranyl pyrophosphate (GPP) is a C10 isoprenoid precursor synthesized via the mevalonate (MVA) pathway or the non-mevalonate (MEP) pathway. frontiersin.orgbibliotekanauki.pl GPP serves as a donor substrate for the prenylation of aromatic compounds. wur.nl In the proposed biosynthesis of Cordia quinones, GPP is believed to condense with an aromatic precursor unit. nih.govresearchgate.netkib.ac.cn This prenylation step, catalyzed by prenyltransferases, links the terpenoid side chain to the aromatic core. frontiersin.orgwur.nl The aromatic precursor provides the basic cyclic structure that will eventually form the quinone moiety. The specific aromatic precursor involved in this compound biosynthesis would influence the final structure of the quinone.

Oxidative Cyclization Mechanisms

Following the prenylation of the aromatic precursor with GPP, oxidative cyclization mechanisms are proposed to play a key role in forming the characteristic cyclic structures of Cordia quinones, including this compound. nih.govresearchgate.net This process likely involves the oxidation of an allylic methyl group on the geranyl side chain, followed by cyclization. nih.govresearchgate.net For instance, the proposed biosynthesis of cordiachromes involves the oxidation of an allylic methyl group and cyclization to a trans,trans-cyclodecatriene intermediate, with subsequent acid-catalyzed cyclization leading to the final compounds. researchgate.net Oxidative cyclization reactions are significant transformations in natural product biosynthesis, leading to structural complexity and rigidity. nih.gov These reactions can be catalyzed by various enzymes, including oxidases and enzymes involved in redox chemistry. nih.gov

Enzymatic Considerations in Cordiaquinone Biosynthesis

While specific enzymes involved in this compound biosynthesis have not been fully elucidated, the proposed pathway suggests the involvement of several enzyme classes. Prenyltransferases (also known as polyprenyl diphosphate (B83284) synthases or isoprenyl diphosphate synthases) are essential for catalyzing the condensation of GPP with the aromatic precursor. frontiersin.orgbibliotekanauki.plwur.nl These enzymes facilitate the transfer of the prenyl group to the aromatic acceptor. wur.nl Oxidoreductases, such as oxidases, are likely involved in the oxidative steps, including the oxidation of the allylic methyl group and the formation of the quinone moiety. Cyclases would catalyze the ring closure reactions. The biosynthesis of ubiquinone and phylloquinone, other plant quinones, involves various enzymes for the synthesis of both the aromatic ring precursor and the prenyl side chain, as well as enzymes for the condensation and subsequent modifications. frontiersin.org Studies on other plant quinone pathways highlight the role of enzymes like p-hydroxybenzoate geranyltransferase (PGT) and p-hydroxybenzoate polyprenyltransferase (PPT) in prenylation. nih.gov Enzyme promiscuity within families like the UbiA protein family, which includes prenyltransferases, is considered a driving force for the evolution of plant chemodiversity and the emergence of new metabolic pathways. nih.gov

Bioinspired Synthesis as a Validation Tool for Biogenetic Hypotheses

Bioinspired synthesis, which mimics proposed biological reaction pathways in the laboratory, serves as a valuable tool to validate biogenetic hypotheses for natural products like this compound. kib.ac.cnwur.nlkingston.ac.uknih.gov By replicating the hypothesized steps, researchers can test the feasibility of the proposed transformations and intermediates. For example, a bioinspired approach was used to synthesize cordiaquinones B, C, J, and K from trans,trans-farnesol. nih.govresearchgate.netacs.org This synthesis utilized key reactions such as acid-catalyzed cyclization of an epoxy terpenoid and a Diels-Alder reaction between a diene and benzoquinone, reactions that align with plausible biogenetic scenarios. nih.govresearchgate.netacs.org Successful bioinspired syntheses can provide strong support for proposed biosynthetic routes and help to understand the chemical transformations that occur in living organisms. kingston.ac.ukmdpi.com

Molecular Mechanisms of Cordiaquinone J S Biological Activities

Cytotoxicity and Antineoplastic Mechanisms

The cytotoxic effects of (+)-Cordiaquinone J have been investigated in various tumor cell lines, revealing its potential as an antineoplastic agent. Studies in HL-60 and SF-295 cells have shown IC50 values in the range of 2.7-6.6 µM, indicating significant inhibitory effects on cell viability. nih.govresearchgate.net Treatment with (+)-Cordiaquinone J at concentrations such as 1.5 and 3.0 µM in HL-60 leukemia cells resulted in a reduction in cell viability and 5-bromo-2-deoxyuridine incorporation after 24 hours of incubation. nih.govresearchgate.net The cytotoxic activity of quinones, in general, is linked to several mechanisms, including the inhibition of electron transporters, uncoupling of oxidative phosphorylation, generation of reactive oxygen species (ROS), formation of protein adducts (especially with enzyme SH groups), and DNA damage. researchgate.netscielo.br Cordiaquinone J specifically has been shown to induce rapid cell death, involving both apoptosis and necrosis. nih.govresearchgate.netscielo.brresearchgate.net

Induction of Apoptosis Pathways (e.g., Mitochondria-Dependent Apoptosis)

(+)-Cordiaquinone J is a potent inducer of apoptosis. nih.govresearchgate.netscielo.brresearchgate.net This programmed cell death pathway is characterized by a series of distinct morphological and biochemical changes. Research in HL-60 leukemia cells treated with (+)-Cordiaquinone J has revealed key indicators of apoptosis, including phosphatidylserine (B164497) externalization, activation of caspases, DNA fragmentation, and characteristic morphologic changes such as cell shrinking and chromatin condensation. nih.govresearchgate.netresearchgate.netsbfte.org.br The induction of apoptosis by (+)-Cordiaquinone J appears to be mitochondria-dependent. nih.govresearchgate.netscilit.com Evidence supporting this includes the observed loss of mitochondrial membrane potential following treatment. nih.govresearchgate.netresearchgate.netufc.br Furthermore, the release of cytochrome c has been noted, suggesting the involvement of the intrinsic apoptotic pathway. researchgate.net Activation of this pathway may potentially occur through the inhibition of ERK phosphorylation. researchgate.net Pre-treatment of cells with N-acetyl-l-cysteine (NAC), a known antioxidant, significantly reduced the cytotoxic effect of (+)-Cordiaquinone J and abolished most of the observed effects related to apoptosis induction, indicating that the induction of apoptosis is mediated, at least in part, by increased production of intracellular ROS. nih.govresearchgate.netresearchgate.net

Necrosis Induction

In addition to apoptosis, (+)-Cordiaquinone J also triggers rapid induction of necrosis in treated cells. nih.govresearchgate.netscielo.brresearchgate.net Necrosis is a form of cell death characterized by the loss of membrane integrity and specific morphologic changes distinct from apoptosis. nih.govresearchgate.netresearchgate.netmdpi.com Similar to the apoptotic effects, pre-treatment with N-acetyl-l-cysteine also abolished most of the observed effects related to necrosis induction by (+)-Cordiaquinone J, suggesting a role for oxidative stress in this process as well. nih.govresearchgate.netresearchgate.net

Modulation of Cellular Redox Homeostasis

A significant mechanism by which (+)-Cordiaquinone J exerts its cytotoxic effects is through the alteration of cellular redox potential. nih.govresearchgate.netresearchgate.netsbfte.org.brufc.br Maintaining redox homeostasis is crucial for cellular function, involving a balance between the production and detoxification of reactive oxygen species. sciopen.commdpi.com Disruption of this balance can lead to oxidative stress and subsequent cellular damage and death. sciopen.com

Generation of Reactive Oxygen Species (ROS)

(+)-Cordiaquinone J induces the generation of reactive oxygen species within cells. nih.govresearchgate.netresearchgate.netresearchgate.netsbfte.org.brscilit.comufc.brmdpi.comresearchgate.net ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. nih.gov The generation of ROS is considered a key factor in the cytotoxicity of drugs containing the quinone moiety. researchgate.netresearchgate.net The protective effect of N-acetyl-l-cysteine against this compound-induced cytotoxicity, apoptosis, and necrosis highlights the central role of ROS generation in these processes. nih.govresearchgate.netresearchgate.net Mitochondrial reactive oxygen species (mtROS) can be generated through the mitochondrial respiratory chain, particularly at complexes I and III. nih.govimrpress.com

Inhibition of Electron Transport Chain

Quinones, including naphthoquinones like this compound, are known to affect the mitochondrial electron transport chain (ETC). researchgate.netscielo.br Inhibition of electron transporters within the ETC is a described mechanism for the cytotoxic activity of quinones. researchgate.netscielo.br While specific details regarding the direct inhibitory effect of this compound on particular ETC complexes are not explicitly detailed in the provided snippets, the general mechanism of quinone cytotoxicity involves this interaction. researchgate.netscielo.br Inhibition of the ETC can lead to the accumulation of electrons and increased ROS production. nih.govsaspublishers.com

Uncoupling of Oxidative Phosphorylation

Another mechanism associated with the cytotoxic activity of quinones is the uncoupling of oxidative phosphorylation. researchgate.netscielo.brresearchgate.net Oxidative phosphorylation is the metabolic pathway in mitochondria that generates ATP through a proton gradient established by the electron transport chain. wikipedia.orgaopwiki.org Uncoupling disrupts this process, leading to reduced ATP synthesis and potentially contributing to cell death. aopwiki.orgnih.gov The loss of mitochondrial membrane potential induced by (+)-Cordiaquinone J is consistent with an effect on mitochondrial function, which could include uncoupling of oxidative phosphorylation. nih.govresearchgate.netresearchgate.netufc.br

Interference with DNA Integrity (e.g., DNA Damage, Topoisomerase Inhibition)

Quinones, as a class of compounds, are known to be able to elicit oxidative DNA cleavage. rhhz.netnih.gov While detailed mechanisms specifically for this compound's direct interference with DNA integrity or topoisomerase inhibition are not extensively detailed in the provided information, studies on its effects on leukemia cells mention that this compound triggers both mitochondria-dependent apoptosis and necrosis. scielo.brejbb.org This process has been linked in some contexts to DNA binding/cleavage, cellular accumulation, and topoisomerase inhibition dntb.gov.ua, and evaluated for effects on DNA fragmentation sbfte.org.br. Topoisomerase inhibitors are a class of drugs that interfere with the essential cellular enzymes (topoisomerases) that regulate DNA topology, and their inhibition can lead to DNA damage, particularly during replication. mdpi.comcancernetwork.comnih.govnih.gov

Target Specificity within Malignant Cell Lines (e.g., Leukemia, Colon, Brain, Melanoma)

This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines. Studies using the MTT assay have shown its cytotoxicity after 72 hours of incubation against HL-60 (leukemia), HCT-8 (colon), SF295 (brain), and MDA-MB-435 (melanoma) cell lines, as well as against normal peripheral blood mononuclear cells (PBMC). scielo.brnih.govscilit.comdntb.gov.ua The half-maximal inhibitory concentration (IC50) values indicate varying degrees of sensitivity among these cell lines. nih.gov

| Cell Line | Tissue Type | IC50 (µM) after 72h nih.gov |

| HL-60 | Leukemia | 2.7 |

| HCT-8 | Colon | 4.9 |

| SF295 | Brain | 6.6 |

| MDA-MB-435 | Melanoma | 5.1 |

| Normal PBMC | Lymphocytes | 10.4 |

In leukemia cells, this compound has been shown to induce a rapid onset of apoptosis and necrosis. scielo.brejbb.org This effect is reported to be dependent on the generation of reactive oxygen species (ROS). scielo.brejbb.org Quinones in general are known to exert cytotoxic effects through mechanisms that can involve the inhibition of electron transport and oxidative phosphorylation, leading to the generation of ROS. researchgate.netkib.ac.cnrhhz.netnih.govnih.govresearchgate.net

Antimicrobial Activities

In addition to its cytotoxic effects, this compound has also exhibited antimicrobial properties, including antifungal and larvicidal activities. researchgate.netnih.govresearchgate.netkib.ac.cnnih.gov

Antifungal Mechanisms (e.g., Cladosporium cucumerinum, Candida albicans)

This compound, along with other cordiaquinones, has demonstrated antifungal activities. researchgate.netnih.govresearchgate.net Specifically, it has shown activity against the plant pathogenic fungus Cladosporium cucumerinum and the yeast Candida albicans. researchgate.netnih.govresearchgate.net While the detailed mechanisms of antifungal action for this compound are not explicitly described in the provided text, general mechanisms for antifungal compounds can involve interference with fungal cell wall integrity, disruption of ergosterol (B1671047) biosynthesis, and modulation of signal transduction pathways. mdpi.com

Larvicidal Mechanisms (e.g., Aedes aegypti)

This compound has also been found to possess toxic properties against the larvae of the yellow fever-transmitting mosquito Aedes aegypti. researchgate.netnih.govresearchgate.netnih.gov The use of plant-derived compounds as larvicidal agents against mosquitoes like Aedes aegypti is an area of research due to concerns about resistance to synthetic insecticides. nih.govmdpi.com While the specific larvicidal mechanisms of this compound are not detailed, studies on other plant-derived larvicides suggest various modes of action, including neurotoxicity and interference with essential physiological processes. mdpi.comnih.gov

Potential Antibacterial Mechanisms via Electron Donation (Inferred from Related Cordiaquinones)

While direct studies on the antibacterial mechanisms of this compound are not provided, in silico analysis of other cordiaquinones has suggested that their antimicrobial activity may be driven by their electron donation capability. researchgate.netnih.gov This aligns with general mechanisms observed for other antibacterial compounds, where electron transfer processes can play a role in disrupting bacterial cell function. intec.edu.dofrontiersin.org Electron-donating groups in the structure of some compounds have been associated with enhanced antibacterial activity. nih.govmdpi.com

Other Biological Activities (General to Cordia Quinones, Potential for this compound)

Quinones from the Cordia genus exhibit a broad spectrum of biological activities. researchgate.netkib.ac.cnrhhz.netnih.govnih.gov These activities, reported for various cordiaquinones, include antileishmanial, anti-inflammatory, antibiofilm, antimycobacterial, antioxidant, antimalarial, neuroinhibitory, and hemolytic activities. researchgate.netkib.ac.cnrhhz.netnih.govnih.govresearchgate.net While these activities are not specifically attributed to this compound in the provided information, the presence of such diverse bioactivities within the class of Cordia quinones suggests the potential for this compound to also possess some of these properties, warranting further investigation.

Anti-inflammatory Pathways

Quinones from the Cordia genus have demonstrated anti-inflammatory properties rhhz.netresearchgate.net. While specific detailed molecular mechanisms for this compound's anti-inflammatory effects are not extensively detailed in the search results, general mechanisms of anti-inflammatory phytochemicals and quinones provide context. Anti-inflammatory compounds can exert their effects through various pathways, including the modulation of cytokine production, inhibition of inflammatory signaling pathways like NF-κB and STAT3, and reduction of oxidative stress mdpi.comnih.govmdpi.comfrontiersin.org. For example, some anti-inflammatory agents function by suppressing proinflammatory cytokines such as TNF-α, IL-6, and IL-1β, while activating anti-inflammatory ones mdpi.comfrontiersin.org. Oxidative stress is often linked to inflammation, and compounds with antioxidant properties can help mitigate inflammatory responses by neutralizing reactive oxygen species (ROS) mdpi.comfrontiersin.org. The quinone structure itself is associated with redox activity, which can influence cellular signaling related to inflammation rhhz.net. Further research is needed to elucidate the precise molecular targets and pathways through which this compound exerts its anti-inflammatory effects.

Antileishmanial Mechanisms

Studies on quinones from Cordia species have shown antileishmanial activity rhhz.netresearchgate.netresearchgate.netnih.gov. While some research specifically focuses on Cordiaquinone E, it provides insights into potential mechanisms for other cordiaquinones like this compound. Cordiaquinone E has been shown to be effective against Leishmania amazonensis, inhibiting both promastigote and amastigote forms researchgate.netnih.gov. The mechanisms observed for Cordiaquinone E include inducing cell death by apoptosis directly in the parasite researchgate.netnih.gov. Furthermore, its activity against intracellular amastigotes was associated with increased levels of TNF-α, IL-12, nitric oxide (NO), and ROS, alongside decreased IL-10 levels researchgate.netnih.gov. These findings suggest that cordiaquinones can act directly on the parasite and also modulate the host immune response to enhance parasite clearance researchgate.netnih.gov. Given the structural similarities within the cordiaquinone family, this compound may share some of these antileishmanial mechanisms, potentially involving apoptosis induction and modulation of immune mediators.

Neuroinhibitory Modulations

The Cordia genus is noted for producing quinones with neuroinhibitory activities rhhz.net. While detailed molecular mechanisms for this compound's neuroinhibitory effects are not explicitly described in the provided search results, the context of neuroinhibitory compounds from natural sources and the known properties of quinones offer potential explanations. Neuroinhibitory effects can arise from various mechanisms, including modulation of neurotransmitter systems, interference with ion channels, or interactions with receptors in the nervous system nih.govnih.gov. Some compounds can influence neuronal excitability by affecting the balance between excitatory and inhibitory signals nih.gov. Quinones' ability to participate in redox reactions and interact with proteins could potentially impact neuronal function and signaling pathways researchgate.net. Research on other neuroactive compounds, such as oncocalyxone A (another Cordia quinone), which has shown neuroinhibitory effects, suggests that this class of compounds can influence the nervous system rhhz.net. Elucidating the specific molecular interactions of this compound within neuronal pathways requires dedicated research.

Structure Activity Relationship Sar Studies of Cordiaquinone J and Analogues

Impact of Naphthoquinone Scaffold Modifications on Biological Activity

The naphthoquinone moiety is a key structural feature of Cordiaquinone J and is considered an efficient scaffold for biological activity in compounds isolated from Cordia species nih.govresearchgate.net. Modifications to the naphthoquinone ring are known to influence the pharmacological properties of such compounds, often by affecting their redox properties and interactions with biomolecules researchgate.netmdpi.com.

Research on various substituted 1,4-naphthoquinones has demonstrated that chemical modifications can significantly alter their biological activities, including anticancer and antimicrobial effects mdpi.comnih.gov. Introducing different chemical groups, such as amines, amino acids, or heterocyclic rings, to the naphthoquinone nucleus can improve pharmacological properties mdpi.com. The position and nature of substituents on the naphthoquinone ring can modulate its physicochemical properties and, consequently, its biological activity and interactions with biological targets mdpi.com.

While specific data on how modifications solely to the naphthoquinone scaffold of this compound impact its activity are not explicitly provided, studies on related naphthoquinones suggest that such alterations are crucial for modulating their biological effects researchgate.netmdpi.comnih.gov. The cytotoxic activity of quinones, including naphthoquinones, is often linked to their ability to interfere with electron transport and generate ROS, mechanisms that can be influenced by the substituents on the quinone ring nih.govresearchgate.netresearchgate.net.

Influence of Terpenoid Moiety Stereochemistry on Pharmacological Profile

While direct SAR studies specifically detailing the impact of stereochemical changes within the terpenoid portion of this compound are not extensively covered in the provided results, the synthesis of cordiaquinones, including this compound, often involves bioinspired routes that consider the stereochemistry derived from terpenoid precursors researchgate.net. The absolute configurations of cordiaquinones, such as this compound and K, have been confirmed through synthesis, highlighting the importance of defined stereochemistry researchgate.net.

Studies on other natural products with terpenoid components have shown that even subtle changes in stereochemistry can lead to different pharmacological profiles science.gov. Although not directly about this compound, research on related compounds from Cordia species or other meroterpenoids suggests that the precise three-dimensional arrangement of the terpenoid part is likely important for optimal binding to biological targets and subsequent activity thegoodscentscompany.comthegoodscentscompany.comscielo.br. For example, the synthesis of cordiaquinones from precursors like trans, trans-farnesol emphasizes the role of the starting material's stereochemistry in the final product researchgate.netthegoodscentscompany.com.

Advanced Analytical Methodologies for Cordiaquinone J Research

High-Resolution Mass Spectrometry (HRMS) in Structural Characterization

High-Resolution Mass Spectrometry (HRMS), particularly High Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is a fundamental tool in the structural characterization of natural products, including cordiaquinones. scielo.brresearchgate.netresearchgate.net HRMS provides accurate mass measurements of the molecular ion and its fragments, allowing for the determination of the elemental composition of the compound. This is crucial for confirming the proposed chemical formula of Cordiaquinone J.

Studies on cordiaquinones have utilized HRESIMS data analysis for the elucidation of their structures. scielo.brresearchgate.netresearchgate.net The precise mass-to-charge ratio (m/z) obtained from HRMS helps differentiate between compounds with similar nominal masses, providing a high degree of confidence in the identified molecular formula. For instance, HRESIMS was used in the structural elucidation of new cordiaquinones isolated from Cordia polycephala. scielo.brresearchgate.net While specific HRMS data for this compound were not detailed in the immediate search results, the general application of HRESIMS in the characterization of related cordiaquinones underscores its importance for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure, including the connectivity of atoms, functional groups, and importantly, the stereochemistry and conformation of organic molecules like this compound. scielo.brresearchgate.netresearchgate.netacs.orgresearchgate.netnih.govmdpi.com Both 1D and 2D NMR techniques are employed.

Detailed 1D and 2D NMR data analysis has been used in the structural elucidation of cordiaquinones. scielo.brresearchgate.netresearchgate.net Techniques such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC provide information about proton and carbon environments, coupling patterns, and correlations between nuclei, which are essential for assembling the planar structure of this compound. scielo.brresearchgate.netscielo.br

Furthermore, NMR spectroscopy plays a critical role in elucidating the stereochemistry and conformational preferences of molecules. researchgate.netnih.govmdpi.com By analyzing coupling constants (e.g., ³J values) and performing 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), researchers can gain insights into the spatial relationships between atoms. mdpi.com This is particularly important for complex molecules with multiple chiral centers and flexible regions, helping to define their three-dimensional structure in solution. While specific NMR data for the conformational analysis of this compound were not explicitly detailed, the application of 1D and 2D NMR in its structural elucidation confirms its use for gaining detailed structural information. scielo.brresearchgate.netresearchgate.netresearchgate.netacs.org

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound from crude extracts of Cordia species. scielo.brscielo.brnih.govadvancechemjournal.comorganomation.comnotulaebotanicae.roresearchgate.netresearchgate.netnih.govglobalresearchonline.net These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and quantitative analysis of natural products. scielo.brscielo.bradvancechemjournal.comnotulaebotanicae.roresearchgate.netnih.govglobalresearchonline.net HPLC offers high resolution and sensitivity, making it suitable for analyzing complex mixtures and determining the purity of isolated compounds. advancechemjournal.comglobalresearchonline.net

HPLC analysis has been performed for cordiaquinones, including the use of a UFLC (Shimadzu) system equipped with a diode array UV-Vis detector and a silica (B1680970) column. scielo.br The mobile phase used was hexane (B92381)/CHCl₃, and detection was carried out at 247 nm. scielo.br This indicates that normal-phase HPLC conditions can be applied for the separation of cordiaquinones. Semi-preparative HPLC has also been used for the isolation of pure compounds from Cordia extracts. scielo.br

HPLC is also valuable for quantitative analysis, providing accurate measurements of the amount of a specific compound in a sample. advancechemjournal.comnotulaebotanicae.roresearchgate.netnih.govglobalresearchonline.net Although specific quantitative data for this compound by HPLC were not found, the general application of validated HPLC methods for the quantitative determination of natural products is well-established. notulaebotanicae.roresearchgate.netnih.gov

An example of HPLC conditions used for the analysis of cordiaquinones is provided below:

| Parameter | Detail |

| System | UFLC (Shimadzu) |

| Detector | SPD-M20A diode array UV-Vis detector |

| Column | Phenomenex LC-Silica column, 5 µm (4.6 × 250 mm) |

| Mobile Phase | Hexane/CHCl₃ (65:35 v/v) |

| Flow Rate | 4.72 mL/min |

| Detection Wavelength | 247 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is typically used for the separation and analysis of volatile and thermally stable compounds. researchgate.net While GC has been mentioned in the context of identifying quinones from Cordia species through GC-MS profiling of extracts, it is less commonly applied for the analysis of larger, less volatile natural products like this compound compared to HPLC. nih.govrhhz.net GC-MS profiling has been used to identify meroterpenoid quinones in Cordia rothii extracts. nih.govrhhz.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the detection and identification power of MS. organomation.commdpi.comchromatographyonline.comnih.govnih.gov LC-MS is widely used for the analysis of complex mixtures, providing both chromatographic separation and molecular mass information. organomation.commdpi.comnih.gov

LC-MS, including UPLC-TOF-HRMS, has been used for the analysis of extracts from Cordia species for dereplication purposes and identification of compounds. scielo.brscielo.br This involves comparing obtained HRMS data with databases of known compounds. LC-MS/MS (tandem mass spectrometry) provides further structural information through fragmentation patterns, aiding in the confident identification of compounds. mdpi.comnih.gov While specific LC-MS data for this compound were not detailed, the application of LC-MS techniques in the analysis of Cordia extracts and related quinones highlights its relevance for the analysis of this compound. scielo.brscielo.br

Advanced Sample Preparation and Derivatization Techniques in this compound Analysis

Effective sample preparation is crucial for the successful analysis of natural products from complex biological matrices. researchgate.netchromatographyonline.commdpi.comnih.gov Techniques such as extraction, fractionation, and clean-up are employed to isolate and concentrate the target compound, this compound, from plant material while removing interfering substances. scielo.brnih.govnih.gov Maceration and conventional extraction methods using organic solvents or their aqueous mixtures are commonly used for the purification of meroterpenoids from Cordia species. nih.gov Crude extracts are often fractioned by liquid-liquid extraction. nih.gov

Derivatization techniques involve chemically modifying an analyte to improve its chromatographic behavior, detection sensitivity, or to facilitate structural elucidation. researchgate.netchromatographyonline.commdpi.comjfda-online.com While derivatization is more commonly associated with GC analysis to increase volatility or improve peak shape, it can also be used in LC or for specific detection purposes. chromatographyonline.commdpi.comjfda-online.com For instance, derivatization can introduce functional groups that enhance detection by UV or fluorescence, or modify fragmentation patterns in MS. chromatographyonline.comjfda-online.com Although direct application of advanced derivatization techniques specifically for this compound was not found in the search results, these techniques are generally applicable in natural product analysis when needed to optimize analytical performance. researchgate.netchromatographyonline.commdpi.comjfda-online.com

Sample preparation methods for Cordia species extracts containing quinones often involve maceration followed by extraction with solvents like methanol (B129727), ethanol (B145695), ethyl acetate, or petroleum ether. nih.gov Subsequent fractionation steps, such as liquid-liquid extraction with solvents like hexane, chloroform (B151607), dichloromethane, ethyl acetate, and butanol, are then performed to enrich the target compounds. nih.gov

Future Directions and Research Opportunities for Cordiaquinone J

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Pathways

While the biosynthesis of quinones from Cordia species is not yet fully elucidated, current understanding suggests they may originate from geranyl pyrophosphate and an aromatic precursor unit, followed by oxidative cyclization. rhhz.netnih.gov Arkoudis and Stratakis have proposed that cordiaquinones are derived from (E)-Naphthoquinone epoxide, which is obtained from E-trans,trans-Farnesol and benzoquinone through oxidation and a Diels-Alder rearrangement. researchgate.net Different cordiaquinones are then thought to arise from this precursor through various chemical reactions, such as cyclization. researchgate.net

Future research should focus on identifying the specific enzymes and genetic pathways involved in the biosynthesis of Cordiaquinone J within Cordia plants. This could involve:

Transcriptomic and proteomic studies to identify genes and proteins differentially expressed during this compound production.

Enzymatic assays to characterize the activity of putative biosynthetic enzymes.

Genetic manipulation techniques in Cordia species or heterologous expression systems to confirm the function of identified genes and enzymes.

Tracing the metabolic flux of precursors to this compound using isotopic labeling experiments.

A deeper understanding of the biosynthetic pathway could facilitate the development of more efficient and sustainable methods for producing this compound through metabolic engineering or in vitro enzymatic synthesis.

Exploration of Novel Synthetic Routes and Chemoenzymatic Approaches

The chemical synthesis of cordiaquinones, including this compound, has been reported. researchgate.net For instance, a bioinspired approach synthesized Cordiaquinones B, C, J, and K from trans,trans-farnesol using acid-catalyzed cyclization of an epoxy terpenoid and a Diels-Alder reaction between a diene and benzoquinone as key steps. researchgate.netacs.org The absolute configurations of this compound and K have been confirmed through synthesis. researchgate.net

Future research should explore novel synthetic routes that are more efficient, cost-effective, and environmentally friendly. This includes the investigation of chemoenzymatic approaches, which combine chemical and enzymatic steps to leverage the selectivity and mild reaction conditions offered by enzymes. d-nb.infomit.edunih.govuq.edu.auresearchgate.net Potential avenues include:

Developing biocatalysts (enzymes or whole cells) capable of performing specific steps in the synthesis of this compound, such as oxidation, cyclization, or prenylation.

Designing chemoenzymatic cascades that integrate multiple enzymatic and chemical transformations in a single reaction sequence to minimize purification steps. d-nb.info

Utilizing computational tools for computer-assisted chemoenzymatic retrosynthesis to identify promising synthetic routes. mit.edu

Exploring novel synthetic and chemoenzymatic methods could provide alternative and potentially more scalable ways to produce this compound for research and potential development.

Comprehensive Mechanistic Investigations of Broader Biological Activities

This compound has demonstrated various biological activities, including cytotoxicity against cancer cells. rhhz.netnih.gov Studies have shown that (+)-cordiaquinone J triggers both mitochondria-dependent apoptosis and necrosis in leukemia cells. mdpi.comacs.orgresearchgate.netcambridge.orgsci-hub.se This effect is associated with the induction of oxidative stress, depletion of intracellular reduced glutathione (B108866) (GSH), generation of reactive oxygen species (ROS), and loss of mitochondrial membrane potential. researchgate.net Pre-treatment with N-acetyl-L-cysteine, an antioxidant, was shown to abolish most of these effects. researchgate.net Quinones, in general, can induce DNA damage and inhibit topoisomerases I and II. mdpi.com

Comprehensive mechanistic investigations are crucial to fully understand how this compound exerts its diverse biological effects. This involves:

Identification of Specific Molecular Targets and Binding Interactions

Identifying the specific proteins or molecules that this compound interacts with is essential for understanding its mechanism of action. ppd.com While its redox cycling properties and ROS generation are implicated in its cytotoxicity, there may be other specific targets. Future research should aim to:

Employ target deconvolution strategies, such as activity-based protein profiling (ABPP), pull-down assays coupled with mass spectrometry, or thermal proteome profiling (TPP), to identify proteins that directly bind to or are modified by this compound. mdpi.com

Investigate potential interactions with enzymes involved in redox homeostasis, cell cycle regulation, apoptosis pathways, or specific signaling cascades relevant to its observed activities (e.g., anti-inflammatory, antimalarial). mdpi.com

Determine the binding affinity and kinetics of this compound with identified targets.

Understanding the specific molecular targets will provide a clearer picture of the cellular pathways modulated by this compound.

In Silico Modeling and Molecular Dynamics Simulations

Computational approaches, such as in silico modeling and molecular dynamics (MD) simulations, can complement experimental studies by providing insights into the potential binding modes of this compound with putative targets and the dynamic behavior of these complexes. mdpi.comnih.govmdpi.comnih.govresearchgate.net Future research can utilize these tools to:

Perform molecular docking studies to predict the binding poses and affinities of this compound to potential target proteins identified experimentally or through literature review. mdpi.comnih.govmdpi.comnih.govresearchgate.net

Conduct molecular dynamics simulations to assess the stability of the ligand-protein complexes over time and understand the conformational changes induced by this compound binding. mdpi.comnih.govmdpi.comnih.govresearchgate.net

Utilize quantum mechanics/molecular mechanics (QM/MM) calculations to gain detailed insights into the electronic interactions at the binding site. mdpi.com

Apply QSAR (Quantitative Structure-Activity Relationship) modeling to correlate structural features of this compound and its analogs with their biological activities, which can guide the design of more potent or selective compounds. mdpi.comresearchgate.net

In silico methods can help prioritize experimental investigations and provide a molecular-level understanding of this compound's interactions.

Development of this compound as a Chemical Biology Probe

Chemical biology probes are small molecules used to perturb and study biological processes, helping to elucidate the function of specific proteins or pathways. mdpi.comthermofisher.krnih.govpromega.com.au Given its demonstrated biological activities, this compound has the potential to be developed into a valuable chemical biology probe. wordpress.com This would involve:

Synthesizing modified versions of this compound with tags (e.g., fluorescent labels, affinity tags) that allow for tracking its cellular localization, target engagement, and interactions. mdpi.com

Developing inactive analogs of this compound as negative controls to ensure that observed biological effects are specifically due to the probe's interaction with its target(s). nih.gov

Characterizing the selectivity and potency of this compound and its derivatives in relevant biological systems. promega.com.au

Developing this compound as a chemical biology probe could provide a powerful tool for investigating the biological roles of its targets and the pathways it influences, independent of potential therapeutic applications.

Potential as a Scaffold for Drug Discovery and Development (Pre-Clinical Focus)

The diverse biological activities of this compound, particularly its cytotoxic effects on cancer cells, highlight its potential as a lead compound or scaffold for the discovery and development of new therapeutic agents. rhhz.netnih.govppd.comaristo-group.com This would primarily focus on the pre-clinical stages, which involve evaluating drug candidates in laboratory and animal models before human trials. ppd.comaristo-group.comarxiv.orghumanspecificresearch.org Key areas of pre-clinical focus for this compound include:

Structure-Activity Relationship (SAR) studies: Synthesizing and testing a series of this compound analogs with modifications to different parts of the molecule to understand how structural changes affect biological activity and selectivity. rhhz.net

Optimization of pharmacological properties: Improving the potency, selectivity, solubility, stability, and pharmacokinetic properties (absorption, distribution, metabolism, excretion) of this compound or its analogs. ppd.comaristo-group.comhumanspecificresearch.org

In vitro and in vivo efficacy studies: Evaluating the effectiveness of this compound and its optimized analogs in relevant cell-based assays and animal models of diseases where it has shown activity (e.g., cancer, leishmaniasis, malaria). rhhz.netnih.govppd.comaristo-group.comarxiv.org

Mechanism of action studies in disease models: Further investigating the molecular and cellular mechanisms by which this compound exerts its effects in more complex disease contexts.

Preliminary safety assessment: Conducting initial in vitro and in vivo toxicity studies to identify potential safety concerns and determine a preliminary therapeutic window. ppd.comaristo-group.comarxiv.org

The pre-clinical evaluation of this compound as a drug scaffold could pave the way for the development of novel therapeutics, leveraging its natural bioactivity.

Q & A

Q. What are the established cytotoxic mechanisms of Cordiaquinone J against cancer cell lines, and how should initial experimental designs validate these findings?

this compound exhibits cytotoxicity via apoptosis induction, DNA synthesis disruption, and cell membrane integrity loss, as demonstrated in HL-60 and SF-295 cell lines (IC50: 0.89–2.13 µg/mL) . To validate these mechanisms, researchers should:

- Use standardized assays (e.g., MTT for viability, flow cytometry for apoptosis, and comet assays for DNA damage).

- Include positive controls (e.g., doxorubicin) and replicate experiments across multiple cell lines to assess specificity .

- Design dose-response curves to confirm IC50 consistency and avoid skewed interpretations from outlier data .

Q. How can researchers optimize in vitro models to study this compound’s cell cycle interference?

- Employ synchronized cell cultures to isolate phase-specific effects (e.g., G1/S arrest).

- Combine flow cytometry with Western blotting to correlate cell cycle distribution (e.g., cyclin-dependent kinase expression) with phenotypic outcomes .

- Validate findings using siRNA knockdown of suspected molecular targets (e.g., p53 pathways) to establish causality .

Advanced Research Questions

Q. How should contradictory data on this compound’s IC50 values across studies be systematically analyzed?

- Conduct a meta-analysis to identify heterogeneity sources (e.g., cell line genetic variability, assay protocols).

- Apply statistical tests (e.g., Cochran’s Q) to quantify variability and adjust for confounding factors like incubation time or serum concentration .

- Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize replication studies .

Q. What methodologies are recommended to investigate this compound’s synergistic effects with existing chemotherapeutics?

- Design combinatorial dose matrices (e.g., Chou-Talalay method) to calculate synergy scores (e.g., Combination Index).

- Perform transcriptomic profiling (RNA-seq) to identify pathways modulated by this compound in combination therapies .

- Validate mechanistic interactions using CRISPR-Cas9 gene editing to silence putative synergy mediators .

Q. How can researchers address challenges in translating this compound’s in vitro efficacy to in vivo models?

- Optimize pharmacokinetic parameters (e.g., bioavailability via HPLC-MS) and select animal models with humanized tumor xenografts.

- Incorporate multimodal imaging (e.g., PET-CT) to monitor tumor regression and off-target toxicity in real time .

- Adhere to ethical guidelines for in vivo studies, including randomization, blinding, and pre-registered protocols to minimize bias .

Methodological and Analytical Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent apoptotic effects?

- Use nonlinear regression models (e.g., log-logistic) to calculate IC50 values and confidence intervals.

- Apply ANOVA with post hoc tests (e.g., Tukey’s) to compare apoptotic rates across treatment groups.

- Report effect sizes (e.g., Cohen’s d) to quantify biological significance beyond p-values .

Q. How should researchers design studies to explore this compound’s resistance mechanisms in cancer cells?

- Establish resistant cell lines via chronic sublethal exposure and perform whole-exome sequencing to identify mutations.

- Validate resistance markers using functional assays (e.g., ATP-binding cassette transporter inhibition).

- Integrate multi-omics data (proteomics, metabolomics) to map adaptive pathways .

Ethical and Reproducibility Guidelines

Q. What steps ensure ethical compliance and reproducibility in this compound research?

- Obtain institutional review board (IRB) approval for studies involving human-derived cell lines or animal models .

- Pre-register experimental protocols on platforms like Open Science Framework to mitigate publication bias .

- Share raw data and analytical code publicly to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.